molecular formula C13H20N4O B4985614 1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea

1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea

Cat. No.: B4985614
M. Wt: 248.32 g/mol
InChI Key: JCYDBFJOGWVPSL-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-methylphenyl group and a 4-methylpiperazin-1-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, such as hydroxylated or carboxylated products.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted urea derivatives with different functional groups replacing the original urea moiety.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)ethanamine
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 4-(4-Methyl-1-piperazinyl)aniline

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-11-3-5-12(6-4-11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDBFJOGWVPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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